Serlopitant - 860642-69-9

Serlopitant

Catalog Number: EVT-282969
CAS Number: 860642-69-9
Molecular Formula: C29H28F7NO2
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serlopitant is a member of (trifluoromethyl)benzenes.
Serlopitant has been investigated for the treatment of Prurigo Nodularis.
Classification
  • Chemical Name: 3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one
  • CAS Number: 860642-69-9
  • Molecular Formula: C29H28F7NO2
  • Molecular Weight: 511.53 g/mol .
Synthesis Analysis

The synthesis of serlopitant involves several key steps that include the formation of intermediates and final coupling reactions. The process typically requires specific reaction conditions such as organic solvents and catalysts, along with precise temperature controls to optimize yield and purity.

Key Steps in Synthesis

  1. Formation of Intermediates: Initial steps involve the synthesis of crucial building blocks that serve as intermediates.
  2. Final Coupling Reactions: These reactions are where the intermediates are combined to form the final serlopitant structure.
  3. Purification Techniques: Post-synthesis purification often employs chromatography techniques to isolate the desired compound from by-products and unreacted materials .
Molecular Structure Analysis

Serlopitant's molecular structure is characterized by a complex arrangement that includes multiple functional groups contributing to its pharmacological activity.

Structural Features

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Fluorophenyl Ring: Contributes to receptor binding affinity.
  • Cyclopentene Core: Provides structural rigidity essential for receptor interaction.

Structural Data

The InChI Key for serlopitant is FLNYCRJBCNNHRH-OIYLJQICSA-N, which encodes its molecular structure for database searches.

Chemical Reactions Analysis

Serlopitant can undergo various chemical reactions that are pertinent to its reactivity and potential modifications:

Types of Reactions

  1. Oxidation Reactions: Can be oxidized under specific conditions to yield derivatives that may have altered pharmacological properties.
  2. Reduction Reactions: Reduction can modify certain functional groups within the molecule to enhance or alter activity.
  3. Substitution Reactions: Particularly involving trifluoromethyl and fluorophenyl groups; these reactions utilize common reagents such as oxidizing agents and nucleophiles .
Mechanism of Action

Serlopitant exerts its effects primarily through antagonism of the neurokinin 1 receptor. This receptor is involved in mediating itch and inflammatory responses.

Mechanistic Insights

  • Inhibition of Substance P: By blocking neurokinin 1 receptors, serlopitant inhibits the action of substance P, a neuropeptide that promotes itching and inflammation.
  • Reduction of Neurogenic Inflammation: This action decreases the release of pro-inflammatory mediators from mast cells and keratinocytes, thus alleviating pruritus .
Physical and Chemical Properties Analysis

Serlopitant exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: Soluble in organic solvents; limited solubility in water which affects bioavailability.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not widely published but is critical for formulation development.

These properties are crucial for understanding how serlopitant behaves both in vitro and in vivo during therapeutic applications.

Applications

Serlopitant's primary application lies in its use as a therapeutic agent for managing chronic pruritus.

Therapeutic Uses

  • Chronic Pruritus Treatment: Effective in reducing itch associated with conditions like atopic dermatitis and psoriasis.
  • Research Tool: Serves as a valuable compound for studying neurokinin pathways in various physiological processes.

Clinical trials have demonstrated serlopitant's efficacy in reducing pruritus severity compared to placebo treatments, highlighting its potential as a novel therapeutic option .

Mechanisms of Action and Pharmacological Targeting

Neurokinin-1 Receptor Antagonism: Molecular Interactions and Selectivity

Serlopitant (chemical formula: C~29~H~28~F~7~NO~2~; molecular weight: 555.537 g/mol) is a selective small-molecule antagonist of the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor (GPCR) primarily activated by substance P (SP) [1] [6]. It binds competitively to the SP-binding site of NK1R, with high affinity (K~i~ < 1 nM), preventing SP-induced activation [1] [7]. The compound’s stereochemistry—specifically its (3aR,4R,5S,7aS) configuration—optimizes spatial complementarity with the receptor’s transmembrane domain, enhancing binding stability [1]. Serlopitant exhibits >1,000-fold selectivity for NK1R over related receptors (NK2R, NK3R) and minimal affinity for serotonin, dopamine, or histamine receptors, reducing off-target effects [4] [7].

Table 1: Molecular Properties of Serlopitant

PropertyValue
Chemical FormulaC~29~H~28~F~7~NO~2~
Molecular Weight555.537 g/mol
Binding Affinity (NK1R)K~i~ < 1 nM
Selectivity (vs. NK2/NK3R)>1,000-fold
CAS Number860642-69-9

Substance P Signaling Pathways in Pruritus Modulation

Substance P (SP) is a tachykinin neuropeptide that activates NK1R, triggering downstream pruritic signaling cascades. Upon binding, NK1R activates phospholipase C (PLC), generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG). This mobilizes intracellular Ca^2+^ and activates protein kinase C (PKC), leading to:

  • Peripheral Sensitization: Mast cell degranulation, releasing histamine, TNF-α, and IL-31, which directly excite cutaneous sensory neurons [7] [10].
  • Central Signaling: SP-NK1R complexes in spinal cord lamina I neurons amplify pruriceptive signals to the thalamus and somatosensory cortex [7] [10].In chronic pruritus conditions (e.g., prurigo nodularis, atopic dermatitis), SP and NK1R are upregulated in lesional skin and dorsal root ganglia. Serlopitant disrupts this pathway by blocking SP-driven neurogenic inflammation and neuronal hypersensitization [2] [9] [10].

Central vs. Peripheral Mechanisms of Itch Suppression

Serlopitant’s efficacy stems from dual actions:

  • Central Mechanisms: As a centrally penetrant compound (log P = 5.29), it crosses the blood-brain barrier to inhibit NK1R in the spinal cord and periaqueductal gray matter. This attenuates pruriceptive signal relay to higher brain centers, reducing the perception of itch [4] [7]. Clinical evidence includes significant itch reduction in prurigo nodularis, a condition linked to CNS sensitization [9].
  • Peripheral Mechanisms: In the skin, serlopitant blocks SP-induced mast cell degranulation and keratinocyte-derived pruritogens (e.g., endothelin-1, IL-31) [7] [10]. This is critical in epidermolysis bullosa, where epidermal damage amplifies SP release [8].Notably, phase 2 trials demonstrate efficacy in both neurogenic (e.g., pruritus of unknown origin) and pruritoceptive (e.g., psoriasis) itch, confirming dual-site activity [2] [3] [8].

Comparative Analysis with Other NK1 Receptor Antagonists

Serlopitant belongs to a class of NK1R antagonists with distinct pharmacological and clinical profiles:

Table 2: Comparative Analysis of NK1R Antagonists

AntagonistCentral PenetranceClinical IndicationsKey Differentiators
SerlopitantHigh (log P = 5.29)Chronic pruritusDose-dependent efficacy (1–5 mg/day) [3]
AprepitantModerateChemotherapy-induced nauseaShorter half-life; drug interactions [7]
TradipitantHighAtopic dermatitisLimited efficacy in morning itch [4]
OrvepitantHighRefractory chronic cough (failed)Inefficient NK1R occupancy [4]
  • Efficacy: Serlopitant (5 mg/day) reduced pruritus visual analog scale (VAS) scores by 48% in prurigo nodularis vs. 26% for placebo [9], outperforming tradipitant in psoriatic itch trials [4].
  • Selectivity: Unlike aprepitant, serlopitant shows negligible affinity for CYP450 enzymes, minimizing metabolic interactions [1] [6].
  • Structural Uniqueness: The trifluoromethylbenzenes moiety enhances NK1R binding longevity compared to orvepitant, explaining its sustained antipruritic effect [1] [4].

Properties

CAS Number

860642-69-9

Product Name

Serlopitant

IUPAC Name

3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one

Molecular Formula

C29H28F7NO2

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C29H28F7NO2/c1-16(19-10-20(28(31,32)33)12-21(11-19)29(34,35)36)39-26-9-4-18-14-37(23-7-8-24(38)13-23)15-25(18)27(26)17-2-5-22(30)6-3-17/h2-3,5-6,10-13,16,18,25-27H,4,7-9,14-15H2,1H3/t16-,18-,25-,26+,27+/m1/s1

InChI Key

FLNYCRJBCNNHRH-OIYLJQICSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5

Solubility

Soluble in DMSO, not in water

Synonyms

VPD-737; VPD737; VPD 737; MK-0594; MK 0594; MK0594; Serlopitant.

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.